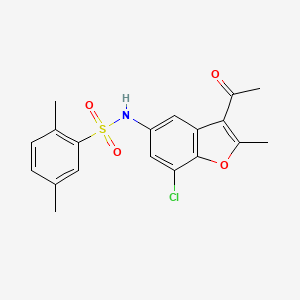![molecular formula C15H15N3O6S B2864191 Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate CAS No. 338423-44-2](/img/structure/B2864191.png)
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is a synthetic organic compound known for its multifaceted applications in both scientific research and industrial processes. Its intricate molecular structure, featuring a combination of methoxy, nitrophenoxy, and pyrimidinyl functional groups, enables its involvement in a diverse array of chemical reactions and makes it a valuable tool in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate typically involves a multi-step process:
Sulfanylation: Begins with the introduction of a sulfanyl group to a pyrimidine derivative under controlled conditions. Common reagents include sulfur-containing compounds.
Nitration
Esterification: Finally, esterification occurs, converting the compound into its ethyl ester form using ethanol and a suitable catalyst.
Industrial Production Methods: : Industrial production methods mirror these steps but on a larger scale, often employing continuous flow reactors for consistent yields and process efficiency. Solvent recycling and automated control systems ensure the safe and cost-effective manufacture of this complex molecule.
Analyse Chemischer Reaktionen
Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:
Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.
Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.
Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.
Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:
Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.
Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.
Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.
Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-{[5-methoxy-4-(4-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-ethoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-methoxy-4-(3-nitrophenyl)-2-pyrimidinyl]sulfanyl}acetate
Uniqueness: : Its uniqueness lies in the specific combination of methoxy, nitrophenoxy, and pyrimidinyl groups, which confer unique reactivity and biological activity compared to similar molecules. This makes it a preferred choice in targeted synthetic and research applications.
Eigenschaften
IUPAC Name |
ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVOQRNZOIUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)


![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)



![8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2864131.png)
